1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a structurally complex anthracene-9,10-dione derivative characterized by multiple amino groups, a bromo substituent, and a 3-butylphenoxy moiety. This compound belongs to the anthraquinone family, known for their planar aromatic scaffold and diverse applications in materials science, pharmaceuticals, and sensor technologies .
Its synthesis likely involves sequential nucleophilic substitution reactions on a halogenated anthracene-9,10-dione precursor, as seen in analogous compounds (e.g., thio- or alkoxy-substituted derivatives) . Safety data indicate stringent handling requirements due to its reactive substituents, including precautions against heat and ignition sources .
Properties
CAS No. |
88602-04-4 |
|---|---|
Molecular Formula |
C24H23BrN4O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-5-11-6-4-7-12(8-11)32-16-10-15(27)18-20(22(16)29)24(31)17-14(26)9-13(25)21(28)19(17)23(18)30/h4,6-10H,2-3,5,26-29H2,1H3 |
InChI Key |
FOPQPWKYYFXJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Introduction of amino groups at specific positions on the anthracene ring.
Phenoxy Substitution: Attachment of the butylphenoxy group to the anthracene core.
The reaction conditions for each step may vary, but they often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom and amino groups can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially disrupting their normal function. The bromine atom and butylphenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Target compound | 4× NH₂, Br, 3-butylphenoxy | High polarity, steric hindrance |
| 1,4,5,8-Tetrahydroxyanthracene-9,10-dione | 4× OH | Strong H-bonding, hydrophilic |
| 1-(Dodecylthio)anthracene-9,10-dione | Dodecylthio | Lipophilic, UV-active |
| 1,4-Bis[(aminoalkyl)amino]-5,8-dimethyl | Aminoalkyl, methyl | Enhanced DNA intercalation potential |
| 1-(4-Chlorophenylthio)anthracene-9,10-dione | Cl, phenylthio | Electron-withdrawing, enzyme inhibition |
- Electronic Modulation: The amino groups in the target compound increase electron density, contrasting with electron-withdrawing groups (e.g., Cl in ) that reduce HOMO-LUMO gaps . Bromine’s inductive effect may further polarize the scaffold compared to hydroxy or thio substituents.
- Solubility: The 3-butylphenoxy group improves solubility in organic solvents relative to purely hydrophilic derivatives (e.g., tetrahydroxy variants) .
Table 3: Enzyme Inhibition and Cytotoxicity
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| Target compound | Not reported | Not reported | Not reported |
| 1-(4-Chlorophenylthio)anthraquinone (5) | 80.95±1.77 | 92.11±1.08 | 50 µg/mL (Ishikawa) |
| Galanthamine (standard) | 100 | 100 | N/A |
- Enzyme Inhibition: While the target compound’s bioactivity remains unstudied, thio-substituted analogs exhibit potent cholinesterase inhibition, suggesting amino and halogen substituents could enhance target binding .
- Cytotoxicity: Sterically bulky groups (e.g., butylphenoxy) may reduce cytotoxicity compared to smaller substituents, as seen in thioanthraquinones .
Solvatochromism and Solvent Interactions
The target compound’s solvatochromic behavior can be inferred from studies on similar anthracene-9,10-diones. For example, solvent Lewis acidity (SA) and basicity (SB) strongly influence anthraquinone derivatives’ spectral shifts and dissolution in ionic liquid-DMSO mixtures . The bromo and amino groups likely amplify polarizability, making the compound sensitive to solvent polarity and H-bonding capacity.
Biological Activity
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthracene derivative class. Its structure includes multiple amino groups and a bromine atom, which may influence its biological activity. This article explores the compound's biological activities, including its anticancer properties, antimicrobial effects, and potential mechanisms of action based on available research.
Chemical Structure
The chemical formula for 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is . The presence of the anthracene core is significant as it contributes to the compound's ability to intercalate with DNA.
Anticancer Activity
Recent studies indicate that anthracene derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : Anthracene derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their cytotoxic effects against various cancer cell lines.
- Case Study : A study involving several anthracene derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxicity. For example, compounds with amino substitutions showed enhanced activity against breast cancer cell lines (MCF-7) and non-small cell lung cancer (NCI-H460) .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 1 | 0.01 ± 0.001 | MCF-7 |
| 2 | 0.06 ± 0.008 | NCI-H460 |
| Doxorubicin | <0.01 | MCF-7 |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Broad Spectrum : Research indicates that anthracene derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to evaluate their efficacy .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
DNA Intercalation
The ability of anthracene derivatives to intercalate between DNA base pairs is a critical factor in their biological activity. This intercalation can lead to:
- Inhibition of Topoisomerases : By stabilizing the DNA-topoisomerase complex, these compounds can prevent DNA unwinding necessary for replication.
- Induction of Apoptosis : The disruption of normal cellular processes can trigger apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation
Some studies suggest that anthracene derivatives may induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
